17-Acetoxy-5a-androsta-2,16-diene

Description

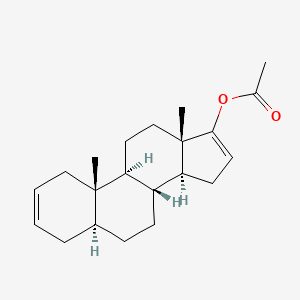

Structure

3D Structure

Properties

IUPAC Name |

[(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3/t15-,16+,17+,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPMRHLQYPCJPR-KPKYYQPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=CC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677362 | |

| Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50588-42-6 | |

| Record name | Androsta-2,16-dien-17-ol, 17-acetate, (5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50588-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050588426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-Androsta-2,16-dien-17-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 17-Acetoxy-5a-androsta-2,16-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the production of the neuromuscular blocking agent Rocuronium Bromide.[1] This document details the primary synthetic pathway from epiandrosterone, including experimental protocols and reaction mechanisms. Additionally, it presents relevant quantitative data and visualizations to facilitate a thorough understanding for researchers and professionals in the field of drug development and steroid chemistry.

Introduction

This compound is a steroidal compound of significant interest due to its role as a crucial precursor in the synthesis of Rocuronium Bromide, a widely used muscle relaxant in modern anesthesia. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry. This guide focuses on the core synthetic methodologies, providing detailed experimental procedures and data to support research and development efforts.

Primary Synthesis Pathway: One-Pot Synthesis from Epiandrosterone

The most prominently documented method for the synthesis of this compound is a one-pot reaction starting from epiandrosterone. This pathway involves a series of acid-catalyzed dehydration and enol acetylation steps.

Reaction Scheme

The overall transformation can be depicted as follows:

References

An In-depth Technical Guide on the Synthesis of 17-Acetoxy-5a-androsta-2,16-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Acetoxy-5a-androsta-2,16-diene is a crucial steroidal intermediate, primarily recognized for its role in the synthesis of the neuromuscular blocking agent Rocuronium Bromide. Its discovery and development are intrinsically linked to the quest for more efficient and scalable synthetic routes to this important anesthetic drug. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to support research and development in this area.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These data are compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 50588-42-6 |

| Molecular Formula | C₂₁H₃₀O₂ |

| Molecular Weight | 314.46 g/mol |

| Appearance | Yellow Solid |

| Boiling Point | 413.2 °C at 760 mmHg |

| Flash Point | 174.4 °C |

| Density | 1.07 g/cm³ |

| Refractive Index | 1.547 |

| Storage Temperature | 2-8°C |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is a multi-step process that typically starts from epiandrosterone. The overall synthetic workflow involves tosylation of the hydroxyl group, elimination to form an alkene, and subsequent enol acetate formation. The following sections provide a detailed experimental protocol adapted from established synthetic routes for Rocuronium Bromide intermediates.[1]

Step 1: Synthesis of (3β, 5α)-3-Tosyloxy-androstan-17-one

This initial step involves the protection of the 3β-hydroxyl group of epiandrosterone as a tosylate.

Experimental Protocol:

-

To a solution of epiandrosterone in pyridine, add p-toluenesulfonyl chloride.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield (3β, 5α)-3-tosyloxy-androstan-17-one.

A 98% yield has been reported for this step.[1]

Step 2: Synthesis of 5α-androst-2-en-17-one

The tosylated intermediate undergoes an elimination reaction to introduce a double bond in the A-ring of the steroid.

Experimental Protocol:

-

Heat a mixture of (3β, 5α)-3-tosyloxy-androstan-17-one, sodium acetate, and acetic acid at reflux.[1]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude 5α-androst-2-en-17-one can be purified by column chromatography.

A yield of 91% has been reported for this olefination step.[1]

Step 3: Synthesis of this compound

The final step is the formation of the enol acetate at the C-17 position.

Experimental Protocol:

-

Reflux a mixture of 5α-androst-2-en-17-one, isopropenyl acetate, and a catalytic amount of sulfuric acid.[1]

-

Employ azeotropic reflux to remove any water formed during the reaction.[1]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and quench with a 10% sodium carbonate solution.[1]

-

Extract the product with an organic solvent and wash the organic layer with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

The crude this compound can be purified by column chromatography.

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from epiandrosterone to this compound.

Caption: Synthetic route to this compound.

Logical Relationship in Rocuronium Synthesis

This compound is a key precursor in a multi-step synthesis of Rocuronium Bromide. Its formation is a critical transformation that sets the stage for subsequent modifications to the steroid core.

Caption: Role of the target compound in Rocuronium synthesis.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound, a key intermediate in the production of Rocuronium Bromide. The provided experimental protocols and workflow diagrams offer a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. Further research may focus on optimizing reaction conditions to improve yields and purity, as well as exploring alternative synthetic routes.

References

An In-depth Technical Guide to 17-Acetoxy-5α-androsta-2,16-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Acetoxy-5α-androsta-2,16-diene is a steroidal compound of significant interest in pharmaceutical synthesis, primarily serving as a key intermediate in the manufacturing of the neuromuscular blocking agent Rocuronium Bromide. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and available spectroscopic data. To date, public domain literature does not indicate that the biological activity of 17-Acetoxy-5α-androsta-2,16-diene itself has been a subject of extensive investigation, with research focusing on its utility as a synthetic precursor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 17-Acetoxy-5α-androsta-2,16-diene is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 50588-42-6 | [1] |

| Molecular Formula | C₂₁H₃₀O₂ | [2] |

| Molecular Weight | 314.46 g/mol | [2] |

| Appearance | White to off-white or yellow solid | |

| Density | 1.07 g/cm³ | |

| Boiling Point | 413.2 °C at 760 mmHg | |

| Flash Point | 174.4 °C | |

| Refractive Index | 1.547 | |

| Solubility | Data not readily available in public sources. | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 17-Acetoxy-5α-androsta-2,16-diene. While detailed NMR spectra are not widely published in peer-reviewed journals, some spectral information is available from public databases.

-

Infrared (IR) Spectroscopy: ATR-IR spectra are available and can be used to identify functional groups present in the molecule.[1]

-

Raman Spectroscopy: FT-Raman spectra have also been reported.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While commercial suppliers indicate the availability of ¹H and ¹³C NMR data, specific peak assignments and spectra are not publicly accessible in the surveyed literature. A thorough NMR study would be required for complete structural assignment.

Experimental Protocols: Synthesis of 17-Acetoxy-5α-androsta-2,16-diene

The following is a detailed methodology for a one-pot synthesis of 17-Acetoxy-5α-androsta-2,16-diene from epiandrosterone, as adapted from patent literature. This process is efficient and minimizes the number of synthetic steps.

Materials and Reagents

-

Epiandrosterone

-

Toluene

-

p-Toluenesulfonic acid monohydrate

-

Concentrated sulfuric acid

-

Isopropenyl acetate

-

Triethylamine

-

Methanol

One-Pot Synthesis Procedure

-

Reaction Setup: Dissolve epiandrosterone and p-toluenesulfonic acid monohydrate in toluene in a reaction vessel equipped with a water separator (e.g., Dean-Stark apparatus).

-

Dehydration: Add concentrated sulfuric acid to the mixture. Heat the reaction to reflux and collect the water that azeotropes with toluene.

-

Controlled Hydrolysis: After the initial dehydration, slowly add a controlled amount of water back into the reaction system. This step is reported to improve the selectivity of the reaction.

-

Solvent Exchange and Acetylation: Once the epiandrosterone is consumed (as monitored by a suitable analytical technique like TLC or HPLC), distill off a portion of the toluene. Add isopropenyl acetate to the reaction mixture and continue heating to reflux. The isopropenyl acetate serves as both a reactant and a solvent.

-

Reaction Completion and Quenching: Monitor the reaction for the formation of the desired product. Once the reaction is deemed complete, cool the mixture to room temperature. Add an organic base, such as triethylamine, to neutralize the acidic catalysts.

-

Workup and Isolation: Stir the mixture for a short period, then filter to remove any solids. The filter cake is washed with toluene, and the filtrates are combined.

-

Purification: Concentrate the combined filtrate under reduced pressure to obtain a crude oily residue. Add methanol to the residue to induce crystallization. The solid product is then collected by filtration and can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the one-pot synthesis of 17-Acetoxy-5α-androsta-2,16-diene.

Caption: One-pot synthesis of 17-Acetoxy-5α-androsta-2,16-diene.

Biological Activity and Signaling Pathways

A comprehensive search of publicly available scientific literature and databases reveals a lack of studies focused on the intrinsic biological activity or mechanism of action of 17-Acetoxy-5α-androsta-2,16-diene. Its primary and well-documented role is that of a chemical intermediate in the synthesis of Rocuronium Bromide.

As an intermediate, it is a precursor to the final active pharmaceutical ingredient and is not intended to have a therapeutic effect itself. The focus of research has been on the pharmacological properties of the final product, Rocuronium, which functions as a non-depolarizing neuromuscular blocking agent by competitively antagonizing nicotinic acetylcholine receptors at the motor end-plate.

Therefore, no signaling pathways or specific biological interactions have been described for 17-Acetoxy-5α-androsta-2,16-diene in the public domain.

Logical Relationship in Rocuronium Synthesis

The following diagram illustrates the position of 17-Acetoxy-5α-androsta-2,16-diene as a key intermediate in the broader synthetic pathway towards Rocuronium Bromide.

Caption: Role as an intermediate in Rocuronium synthesis.

Conclusion

17-Acetoxy-5α-androsta-2,16-diene is a well-characterized steroidal intermediate with established chemical and physical properties. Its synthesis via a one-pot method from epiandrosterone offers an efficient route for its production. The primary significance of this compound lies in its role as a crucial building block in the manufacture of Rocuronium Bromide. For researchers and professionals in drug development, understanding the properties and synthesis of this intermediate is essential for the efficient production of the final active pharmaceutical ingredient. It is important to note the current absence of public data on the intrinsic biological activities of 17-Acetoxy-5α-androsta-2,16-diene, which underscores its dedicated application as a synthetic intermediate.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 17-Acetoxy-5a-androsta-2,16-diene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structural elucidation of 17-Acetoxy-5a-androsta-2,16-diene. As a key intermediate in the synthesis of aminosteroidal neuromuscular blocking agents like Rocuronium and Vecuronium, a thorough understanding of its structure is paramount for drug development and quality control. This document details the spectroscopic and analytical techniques employed to confirm the precise molecular architecture of this steroidal compound.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented in the following tables are synthesized from detailed analyses of the molecule, providing a quantitative basis for its structural assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 5.5 | q | 2.8 |

| H-3 | 5.5 | q | 2.8 |

| Acetate (CH₃) | 2.0 | s | - |

| Steroid Backbone (CH, CH₂) | 1.3 - 2.0 | m | - |

| Angular Methyl (C-18, C-19) | 0.9 | m | - |

Note: The assignments are based on typical chemical shifts for steroidal frameworks and require 2D NMR experiments for unambiguous confirmation.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C=O (Acetate) | ~170 |

| C-2, C-3, C-16, C-17 | ~120-140 |

| Steroid Backbone (C, CH, CH₂) | ~20-60 |

| Acetate (CH₃) | ~21 |

| Angular Methyl (C-18, C-19) | ~12-20 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. A full assignment requires HSQC and HMBC experiments.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₃₀O₂ |

| Molecular Weight | 314.46 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Major Fragment Ions (m/z) | To be determined by fragmentation analysis |

Experimental Protocols

The elucidation of the structure of this compound necessitates the application of several key analytical experiments. The following sections provide a detailed methodology for each of these crucial steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, including the connectivity and stereochemistry of the protons and carbons.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This experiment provides information about the chemical environment of each proton, their multiplicity (singlet, doublet, triplet, etc.), and through integration, the relative number of protons.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. This provides information on the number of non-equivalent carbons in the molecule.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the stereochemistry of the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) for soft ionization that typically yields the molecular ion, or Electron Impact (EI) which causes fragmentation.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the molecular ion.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. The analysis of these fragments provides valuable information about the different structural motifs within the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Obtain the infrared spectrum, which shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

-

Data Interpretation: Identify characteristic absorption bands corresponding to specific functional groups, such as the C=O stretch of the acetate group and the C=C stretches of the diene functionality.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, demonstrating the interplay between different experimental techniques.

Caption: Workflow for the structure elucidation of this compound.

This comprehensive approach, integrating various spectroscopic techniques, allows for the unambiguous determination of the molecular structure of this compound, a critical step in the development of related pharmaceutical compounds.

An In-depth Technical Guide to the Stereochemistry of 17-Acetoxy-5a-androsta-2,16-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the synthesis of the neuromuscular blocking agent Rocuronium Bromide. This document details the specific spatial arrangement of atoms and functional groups within the molecule, supported by its systematic IUPAC name. Furthermore, a detailed experimental protocol for its synthesis from epiandrosterone is provided, compiled from established methodologies. Quantitative data, where publicly available, is presented in a structured format to facilitate understanding and application in a research and development setting.

Introduction

This compound is a synthetic steroid derivative that plays a crucial role as a precursor in the pharmaceutical manufacturing of Rocuronium Bromide, a widely used muscle relaxant in anesthesia. The precise three-dimensional structure, or stereochemistry, of this intermediate is paramount as it dictates the stereochemistry of the final active pharmaceutical ingredient (API), which in turn governs its pharmacological activity and safety profile. This guide aims to provide a detailed technical resource on the stereochemical aspects of this compound for professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Stereochemistry

The stereochemistry of this compound is explicitly defined by its systematic IUPAC name: [(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate .[1] This nomenclature precisely describes the configuration of the chiral centers within the androstane steroid nucleus.

The core of the molecule is a 5α-androstane skeleton, which dictates a specific trans-fusion between the A and B rings, resulting in a relatively flat, rigid structure. The designation "5a" indicates that the hydrogen atom at position 5 is on the alpha-face of the molecule (projecting below the plane of the rings).

The key stereochemical features are:

-

5α-Configuration: The A/B ring junction is trans.

-

Natural Steroid Configuration: The chiral centers at positions 8, 9, 10, 13, and 14 retain the natural configuration found in most steroids.

-

17-Acetoxy Group: The acetoxy group at position 17 is in the beta-orientation (projecting above the plane of the rings), although the presence of the double bond at C16 makes this a vinylic acetate.

The presence of double bonds at the C2-C3 and C16-C17 positions introduces planarity to these regions of the molecule.

Below is a diagram illustrating the stereochemical structure of this compound.

Caption: Stereochemical features of this compound.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀O₂ | [2][3] |

| Molecular Weight | 314.46 g/mol | [2][3] |

| CAS Number | 50588-42-6 | [2] |

| Appearance | Yellow Solid | [4] |

| Boiling Point | 413.2 °C at 760 mmHg | |

| Flash Point | 174.4 °C | |

| Density | 1.07 g/cm³ | |

| Refractive Index | 1.547 |

Experimental Protocols

The synthesis of this compound is most commonly achieved from the starting material epiandrosterone. The following is a detailed experimental protocol compiled from various patented methods, particularly a "one-pot" procedure which offers an efficient route.

Synthesis of this compound from Epiandrosterone (One-Pot Method)

This protocol is based on the methodology described in Chinese patent CN114437163A.

Materials and Reagents:

-

Epiandrosterone

-

Toluene

-

p-Toluenesulfonic acid monohydrate

-

Concentrated sulfuric acid

-

Isopropenyl acetate

-

Organic base (e.g., triethylamine or pyridine)

-

Methanol

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a Dean-Stark apparatus, dissolve epiandrosterone and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

-

Dehydration and Rearrangement: Add a catalytic amount of concentrated sulfuric acid to the mixture. Heat the reaction to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by a suitable method (e.g., TLC or HPLC) until the epiandrosterone is consumed.

-

Solvent Exchange and Acetylation: Distill off a portion of the toluene. Add isopropenyl acetate to the reaction mixture and continue to heat. The isopropenyl acetate acts as both a reagent and a solvent. As the reaction proceeds, acetone is formed as a byproduct and can be slowly distilled off along with toluene.

-

Reaction Monitoring: Monitor the progress of the acetylation reaction. Additional isopropenyl acetate may be added to drive the reaction to completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add an organic base to neutralize the acidic catalysts.

-

Purification: Filter the mixture to remove any precipitated salts. The filter cake can be washed with a small amount of toluene. Combine the filtrates and concentrate under reduced pressure to obtain a crude oily product.

-

Crystallization: Add methanol to the crude product to induce crystallization. The solid product is then collected by filtration, washed with cold methanol, and dried under vacuum to yield this compound.

The following diagram outlines the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the olefinic protons at C2, C3, and C16. The methyl protons of the acetoxy group and the two angular methyl groups at C10 and C13 would also be present as sharp singlets.

-

¹³C NMR: The carbon NMR spectrum would display 21 distinct signals corresponding to the carbon atoms in the molecule, including the carbonyl and methyl carbons of the acetoxy group, and the four olefinic carbons.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (314.46 g/mol ) and provide information about its fragmentation pattern, which can be used to further support the proposed structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group (around 1735 cm⁻¹) and the C=C stretching vibrations of the double bonds.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and stereochemistry. Although no crystal structure for this compound itself is publicly available, a study on vecuronium bromide and its advanced intermediates has utilized this technique to confirm the stereochemistry of related compounds.[5]

Conclusion

This compound is a steroidal molecule with a well-defined stereochemistry that is critical for its role as a key intermediate in the synthesis of Rocuronium Bromide. Its rigid 5α-androstane framework and the specific configuration of its chiral centers are defining features. While detailed, publicly available spectroscopic and crystallographic data for this specific compound are limited, its structure is well-established through its synthesis from precursors of known stereochemistry and its conversion to the final pharmaceutical product. The provided synthetic protocol offers a practical and efficient method for its preparation. This guide serves as a valuable technical resource for researchers and professionals working with this important pharmaceutical intermediate.

References

- 1. (5alpha)-Androsta-2,16-dien-17-yl acetate | C21H30O2 | CID 46926496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 50588-42-6 [chemicalbook.com]

- 3. canbipharm.com [canbipharm.com]

- 4. This compound CAS 50588-42-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Vecuronium bromide and its advanced intermediates: A crystallographic and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Steroid Precursor 17-Acetoxy-5a-androsta-2,16-diene: A Technical Guide

An In-depth Examination of a Key Intermediate in Neuromuscular Blocking Agent Synthesis

Introduction

17-Acetoxy-5a-androsta-2,16-diene is a synthetic androstane steroid that holds significant importance as a key intermediate in the pharmaceutical industry.[1][2][3][4][5] Its primary role is as a precursor in the synthesis of the non-depolarizing neuromuscular blocking agent, Rocuronium bromide.[1][2][3][4][5][6] Rocuronium bromide is utilized in clinical settings to induce muscle relaxation during surgical procedures and mechanical ventilation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological interactions of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid, often appearing yellow.[2][5][7] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 50588-42-6 | [8][9] |

| Molecular Formula | C₂₁H₃₀O₂ | [9] |

| Molecular Weight | 314.46 g/mol | [9] |

| Appearance | Yellow Solid | [2][5][7] |

| Boiling Point | 413.2 °C at 760 mmHg | [9] |

| Density | 1.07 g/cm³ | [9] |

| Flash Point | 174.4 °C | [9] |

| Refractive Index | 1.547 | [9] |

Synthesis of this compound

A one-pot method for the synthesis of this compound from epiandrosterone has been developed, providing a streamlined approach to this key intermediate.[6]

Experimental Protocol: One-Pot Synthesis from Epiandrosterone

Materials:

-

Epiandrosterone

-

p-Toluenesulfonic acid monohydrate

-

Concentrated sulfuric acid

-

Toluene

-

Isopropenyl acetate

-

Organic base (e.g., pyridine)

-

Methanol

Procedure:

-

Dissolve epiandrosterone and p-toluenesulfonic acid monohydrate in toluene.

-

Add concentrated sulfuric acid to the mixture.

-

Initiate a water division reflux reaction. During reflux, slowly add water to the reaction system, amounting to 0.6-0.9 times the amount of water collected in the water divider.

-

Monitor the reaction until the epiandrosterone is almost completely consumed.

-

Distill off a portion of the toluene.

-

Add isopropenyl acetate and heat to boiling to slowly evaporate the solvent.

-

Continuously supplement the reaction with isopropenyl acetate, adding 0.8-1.2 times the amount removed in the distillate.

-

Continue the reaction until the concentration of the intermediate compound 8 is less than 5.0%.

-

Cool the reaction mixture to room temperature and add an organic base. Stir for 20-60 minutes.

-

Filter the mixture and wash the filter cake with toluene.

-

Combine the filtrates and concentrate under reduced pressure to obtain an oily residue.

-

Recrystallize the oily substance from methanol to yield this compound.[6]

Note: The patent describing this method indicates that this process improves selectivity and yield by controlling the water content during the initial dehydration step.[6] However, specific quantitative yields and detailed analytical data for the final product are not provided in the available documentation.

Role as a Precursor in Rocuronium Bromide Synthesis

This compound is a crucial starting material for the synthesis of Rocuronium bromide. The subsequent steps involve a series of chemical transformations to build the final complex structure of the neuromuscular blocking agent. A general overview of this process is outlined below.

General Synthetic Pathway to Rocuronium Bromide

The synthesis of Rocuronium bromide from this compound generally proceeds through the following key transformations:

-

Epoxidation: The double bonds at the 2 and 16 positions are converted to epoxides.

-

Ring-opening reactions: The epoxide rings are opened by nucleophilic attack, introducing the morpholinyl and pyrrolidinyl moieties.

-

Quaternization: The nitrogen atom of the pyrrolidinyl group is quaternized using allyl bromide to form the final ammonium salt.

Detailed experimental protocols for the conversion of this compound to Rocuronium bromide are proprietary and not extensively detailed in publicly available literature. However, related syntheses of Rocuronium and its analogs provide insight into the likely reaction conditions and reagents.[10][11][12]

Potential Biological Interactions and Metabolism

As a synthetic androstane derivative, this compound has the potential to interact with androgen receptors. However, its primary utility is as a chemical intermediate, and its specific biological activity has not been extensively characterized in the literature.

The metabolism of this compound has not been specifically detailed. However, the general metabolism of androstane derivatives involves Phase I and Phase II biotransformations. Phase I reactions, primarily catalyzed by cytochrome P450 enzymes, often involve hydroxylations at various positions on the steroid nucleus.[13] Phase II reactions typically involve conjugation with polar molecules to facilitate excretion.

Potential Enzymatic Modifications

The enzymatic modification of steroids is a field of active research, with enzymes like P450 monooxygenases being capable of introducing hydroxyl groups at specific positions on the steroid scaffold.[13][14][15] While no specific enzymatic conversions of this compound have been reported, its diene structure could potentially serve as a substrate for various enzymatic reactions, such as hydroxylation or reduction. Further research would be needed to explore these possibilities.

Conclusion

This compound is a vital steroid precursor with a well-defined role in the synthesis of the neuromuscular blocking agent Rocuronium bromide. While a one-pot synthesis method offers an efficient route to this intermediate, a comprehensive understanding of its reactivity, biological interactions, and metabolic fate requires further investigation. The information presented in this guide serves as a foundational resource for professionals in the fields of medicinal chemistry and drug development, highlighting the importance of this compound and identifying areas for future research.

References

- 1. scielo.br [scielo.br]

- 2. WO2009016648A2 - Process for the preparation of rocuronium bromide and intermediate thereof - Google Patents [patents.google.com]

- 3. US7569687B2 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]

- 4. This compound | 50588-42-6 [chemicalbook.com]

- 5. This compound CAS 50588-42-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. CN114437163A - Method for preparing rocuronium bromide intermediate 17-acetoxyl group-5 alpha-androstane-2, 16-diene by one-pot method - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (5alpha)-Androsta-2,16-dien-17-yl acetate | C21H30O2 | CID 46926496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 50588-42-6,this compound | lookchem [lookchem.com]

- 10. A new and efficient method for the synthesis of rocuronium bromide [ccspublishing.org.cn]

- 11. Processes for the synthesis of rocuronium bromide - Eureka | Patsnap [eureka.patsnap.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Potential Research Applications of 17-Acetoxy-5a-androsta-2,16-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Acetoxy-5a-androsta-2,16-diene is a synthetic steroid intermediate primarily recognized for its crucial role in the production of the neuromuscular blocking agent Rocuronium bromide.[1][2][3][4][5] While its application as a synthetic building block is well-documented, its intrinsic biological activities and potential as a lead compound for novel therapeutic agents remain largely unexplored. This technical guide provides a comprehensive overview of the known synthetic utility of this compound, alongside a prospective analysis of its potential research applications. Drawing parallels with structurally related androstane derivatives, this document explores potential biological targets, including 5α-reductase and cancer-related pathways, for which this compound could be investigated. Detailed experimental protocols for its synthesis and its conversion to downstream products are provided, along with visualizations of key chemical and biological pathways to facilitate further research and development.

Introduction

This compound is a C19 androstane steroid characterized by a diene system at the 2 and 16 positions of the steroid nucleus and an acetoxy group at the 17-position. Its chemical structure provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in pharmaceutical synthesis.[1] The androstane skeleton is the parent structure for a wide array of endogenous hormones and has been a cornerstone in the development of steroid-based therapeutics in oncology, endocrinology, and beyond.[6][7] While the primary documented use of this compound is in the synthesis of Rocuronium, the diverse biological activities exhibited by other androstane derivatives suggest that this compound may possess untapped therapeutic potential.[8][9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 50588-42-6 | [11] |

| Molecular Formula | C₂₁H₃₀O₂ | [11] |

| Molecular Weight | 314.46 g/mol | [11] |

| Appearance | Yellow Solid | [4] |

| Boiling Point | 413.2 °C at 760 mmHg | [3][4] |

| Density | 1.07 g/cm³ | [3][4] |

| Flash Point | 174.4 °C | [3][4] |

| Refractive Index | 1.547 | [3][4] |

| Storage Temperature | 2-8°C | [3] |

Established Application: Synthesis of Rocuronium Bromide

The most significant application of this compound is as a key intermediate in the synthesis of Rocuronium bromide, a widely used neuromuscular blocking agent.[1][12][13][14] The synthesis involves a multi-step process starting from epiandrosterone.

Synthetic Pathway from Epiandrosterone

The following diagram illustrates the synthetic route from epiandrosterone to this compound.

Caption: Synthetic pathway from Epiandrosterone to this compound.

Experimental Protocol: Synthesis of this compound from Epiandrosterone

The following is a generalized one-pot protocol based on literature descriptions.[1][15]

Materials:

-

Epiandrosterone

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Concentrated sulfuric acid

-

Isopropenyl acetate

-

Organic base (e.g., triethylamine)

-

Methanol

Procedure:

-

Dissolve epiandrosterone and p-toluenesulfonic acid monohydrate in toluene.

-

Add concentrated sulfuric acid and carry out water division reflux reaction. During reflux, slowly add water into the reaction system.

-

Monitor the reaction until epiandrosterone is consumed (e.g., by TLC or HPLC).

-

Distill off a portion of the toluene.

-

Add isopropenyl acetate and heat to boiling to slowly evaporate the solvent.

-

Continuously supplement isopropenyl acetate into the reaction system.

-

Monitor the reaction until the intermediate is converted.

-

Cool the reaction mixture to room temperature and add an organic base. Stir for 20-60 minutes.

-

Filter the mixture and wash the filter cake with toluene.

-

Combine the filtrates and concentrate under reduced pressure to obtain an oily substance.

-

Add methanol and recrystallize to obtain this compound.

Conversion to Rocuronium Bromide

This compound is further elaborated to Rocuronium bromide through a series of reactions including epoxidation, amination, and quaternization.

Caption: Simplified synthetic pathway from this compound to Rocuronium Bromide.

Potential Research Applications

While its role as a synthetic intermediate is established, the inherent biological activities of this compound have not been thoroughly investigated. Based on the known activities of other androstane derivatives, several potential research avenues can be proposed.

As a 5α-Reductase Inhibitor

Background: 5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). Inhibition of this enzyme is a key therapeutic strategy for benign prostatic hyperplasia (BPH) and androgenetic alopecia.[16] Several androstane derivatives have been investigated as 5α-reductase inhibitors.

Hypothesis: The androstane scaffold of this compound makes it a candidate for investigation as a 5α-reductase inhibitor. The diene system and the C17-acetoxy group may influence its binding affinity to the active site of the enzyme.

Proposed Research Workflow:

Caption: Proposed workflow for investigating this compound as a 5α-reductase inhibitor.

As an Anticancer Agent

Background: Many steroid derivatives, including those with an androstane core, have demonstrated potent anticancer activity.[8][9][10] These compounds can exert their effects through various mechanisms, including modulation of hormone receptors (e.g., androgen and estrogen receptors), inhibition of key enzymes involved in cancer cell proliferation, and induction of apoptosis.

Hypothesis: this compound could be explored as a precursor for novel anticancer agents. The diene functionality and the acetoxy group offer sites for chemical modification to enhance cytotoxicity and selectivity against cancer cell lines.

Potential Signaling Pathways to Investigate:

Caption: Potential signaling pathways for androstane derivatives as anticancer agents.

Future Directions and Conclusion

This compound is a commercially available compound with a well-defined role in pharmaceutical synthesis. However, its potential as a bioactive molecule in its own right remains an open area for investigation. The structural similarity to other biologically active androstane derivatives provides a strong rationale for exploring its potential as a 5α-reductase inhibitor and as a scaffold for the development of novel anticancer agents. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers interested in unlocking the full therapeutic potential of this intriguing steroid derivative. Further studies, including in vitro screening, cell-based assays, and in vivo animal models, are warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

References

- 1. CN114437163A - Method for preparing rocuronium bromide intermediate 17-acetoxyl group-5 alpha-androstane-2, 16-diene by one-pot method - Google Patents [patents.google.com]

- 2. This compound | 50588-42-6 [chemicalbook.com]

- 3. Cas 50588-42-6,this compound | lookchem [lookchem.com]

- 4. This compound CAS 50588-42-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 6. Androst and Estra Derivatives in Steroid-Based Pharmaceutical Development: Key Roles, Research Advances, and Applications | Expert Insights China [nj-finechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel D-modified heterocyclic androstane derivatives as potential anticancer agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel alkylaminoethyl derivatives of androstane 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterocyclic androstane derivatives targeting hormone-related cancers: Synthesis, bioactivity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. canbipharm.com [canbipharm.com]

- 12. EP2119723A1 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]

- 13. US7569687B2 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]

- 14. WO2007033348A2 - Process for the synthesis of rocuronium bromide - Google Patents [patents.google.com]

- 15. air.unimi.it [air.unimi.it]

- 16. Adverse effects of 5α-reductase inhibitors: What do we know, don't know, and need to know? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reaction Mechanism of 17-Acetoxy-5a-androsta-2,16-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the reaction mechanism for the synthesis of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the production of the neuromuscular blocking agent Rocuronium Bromide. The synthesis involves a one-pot reaction from epiandrosterone, proceeding through an acid-catalyzed dehydration followed by enol acetate formation. This document elucidates the mechanistic pathways of these transformations, presents available quantitative data, outlines a detailed experimental protocol, and discusses the known biological context of this and related steroid derivatives.

Introduction

This compound is a crucial steroidal intermediate primarily utilized in the pharmaceutical industry for the synthesis of Rocuronium Bromide, a widely used muscle relaxant in anesthesia.[1] The efficient and stereoselective synthesis of this diene is of significant interest. A common and effective method involves a one-pot reaction starting from epiandrosterone (3β-hydroxy-5α-androstan-17-one). This process encompasses two key chemical transformations: an acid-catalyzed dehydration to introduce a double bond in the A-ring, and the formation of an enol acetate at the 17-position. Understanding the intricate mechanisms of these reactions is paramount for process optimization, yield improvement, and impurity control.

Reaction Mechanism

The one-pot synthesis of this compound from epiandrosterone proceeds in two main stages within the same reaction vessel.

Stage 1: Acid-Catalyzed Dehydration of Epiandrosterone

The initial step involves the dehydration of the 3β-hydroxyl group of epiandrosterone in the presence of a strong acid catalyst, such as p-toluenesulfonic acid and concentrated sulfuric acid, in a non-polar solvent like toluene. This reaction proceeds via a carbocation intermediate.

Mechanism:

-

Protonation of the Hydroxyl Group: The acid catalyst protonates the 3β-hydroxyl group, converting it into a good leaving group (water).

-

Formation of the Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at the C3 position of the steroid's A-ring.

-

Elimination to Form the Alkene: A base (such as the conjugate base of the acid catalyst or another molecule in the reaction mixture) abstracts a proton from an adjacent carbon, leading to the formation of a double bond. In this specific synthesis, the desired product is the Δ²-alkene, 5α-androst-2-en-17-one. The formation of other isomers, such as the Δ³-alkene, is possible, and controlling the regioselectivity of this elimination is a key aspect of the synthesis. The patent describing this method suggests that the controlled addition of water during the reflux can improve the selectivity towards the desired Δ²-isomer.

Caption: Acid-catalyzed dehydration of epiandrosterone.

Stage 2: Enol Acetate Formation

Following the formation of 5α-androst-2-en-17-one, the reaction mixture is treated with isopropenyl acetate. This reagent serves as an acetyl group donor for the formation of the enol acetate at the 17-position. This reaction is also acid-catalyzed.

Mechanism:

-

Keto-Enol Tautomerism: The 17-keto group of the steroid intermediate undergoes acid-catalyzed tautomerization to its enol form. This involves protonation of the carbonyl oxygen, followed by deprotonation at the C16 position to form the enol.

-

Acetylation of the Enol: The enol, with its electron-rich double bond, acts as a nucleophile and attacks the acetyl group of the protonated isopropenyl acetate. Isopropenyl acetate is activated by the acid catalyst, making its acetyl group more electrophilic.

-

Formation of the Enol Acetate: Following the nucleophilic attack, a proton is lost from the hydroxyl group of the former enol, and acetone is eliminated from the isopropenyl acetate moiety, yielding the final product, this compound.

References

Methodological & Application

Synthesis of 17-Acetoxy-5a-androsta-2,16-diene: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the preparation of various steroidal compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry. The protocol outlines a two-step synthetic pathway commencing from the readily available starting material, epiandrosterone.

The synthesis involves the initial conversion of epiandrosterone to 5α-androst-2-en-17-one, followed by the formation of the target molecule through enol acetylation. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are provided to ensure reproducibility.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₃₀O₂ |

| Molecular Weight | 314.46 g/mol |

| CAS Number | 50588-42-6 |

| Appearance | White to off-white solid |

Experimental Protocols

Step 1: Synthesis of 5α-androst-2-en-17-one from Epiandrosterone

This procedure involves two stages: the tosylation of epiandrosterone followed by the elimination of the tosyl group to introduce the C2-C3 double bond.

Stage 1a: Preparation of Epiandrosterone Tosylate

A detailed protocol for the tosylation of epiandrosterone is adapted from the work of Merlani, M. I., et al.

| Reagent | Molar Ratio | Amount |

| Epiandrosterone | 1.0 | (user-defined) |

| p-Toluenesulfonyl chloride | 1.5 | (calculated) |

| Pyridine (anhydrous) | Solvent | (sufficient amount) |

Procedure:

-

Dissolve epiandrosterone in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution while stirring.

-

Continue stirring at 0°C for 4 hours, and then allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epiandrosterone tosylate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 1b: Elimination to 5α-androst-2-en-17-one

The elimination of the tosylate group is carried out to yield the desired alkene. A Chinese patent (CN103360455A) describes an industrial method for this transformation.[1]

| Reagent | Molar Ratio | Amount |

| Epiandrosterone Tosylate | 1.0 | (user-defined) |

| 3-Picoline | Solvent | (sufficient amount) |

Procedure:

-

Dissolve the purified epiandrosterone tosylate in 3-picoline in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux (approximately 135-140°C) and maintain this temperature for the duration of the reaction.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the 3-picoline under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5α-androst-2-en-17-one.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

| Product | Yield | Melting Point |

| 5α-androst-2-en-17-one | ~65% (over two steps) | 100-102°C |

Step 2: Synthesis of this compound from 5α-androst-2-en-17-one

The final step involves the formation of the 16-ene-17-acetate functionality via enol acetylation. This protocol is based on general methods for enol acetylation of steroidal ketones.

| Reagent | Molar Ratio | Amount |

| 5α-androst-2-en-17-one | 1.0 | (user-defined) |

| Acetic Anhydride | Excess | (e.g., 10-20 eq.) |

| p-Toluenesulfonic acid monohydrate | Catalytic | (e.g., 0.1 eq.) |

| Isopropenyl Acetate | Co-solvent/Reagent | (optional) |

Procedure:

-

In a round-bottom flask, dissolve 5α-androst-2-en-17-one in a mixture of acetic anhydride and, optionally, isopropenyl acetate.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and water to quench the excess acetic anhydride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Product | Expected Yield |

| This compound | Moderate to Good |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthesis Stages

The synthesis follows a logical progression of functional group transformations on the steroid scaffold.

Caption: Logical flow of the two-step synthesis.

References

Application Notes & Protocols: Characterization of 17-Acetoxy-5a-androsta-2,16-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical characterization of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the synthesis of steroidal neuromuscular blocking agents such as Rocuronium. The described methods are essential for identity confirmation, purity assessment, and quality control throughout the drug development process. The protocols cover spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction

This compound is a synthetic steroid derivative that serves as a crucial building block in the preparation of various pharmaceutical compounds. Its chemical structure, purity, and stereochemistry are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required for its comprehensive characterization. These application notes provide a summary of the key analytical techniques and detailed protocols for their implementation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50588-42-6 | [1][2] |

| Molecular Formula | C₂₁H₃₀O₂ | [2] |

| Molecular Weight | 314.46 g/mol | [2] |

| Appearance | White to off-white or yellowish solid/powder | [1] |

| Boiling Point | 413.2 °C at 760 mmHg | [1] |

| Flash Point | 174.4 °C | [1] |

| Density | 1.07 g/cm³ | [1] |

| Refractive Index | 1.547 | [1] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A study by Ciceri et al. (2021) on the intermediates of Vecuronium bromide provides a basis for the NMR assignments of related steroidal structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

(Note: The following are predicted values based on related structures and general steroid chemistry. Actual experimental values should be determined and referenced.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 2 | ~125-130 | ~5.4-5.6 (m) |

| 3 | ~125-130 | ~5.4-5.6 (m) |

| 16 | ~135-140 | ~5.7-5.9 (m) |

| 17 | ~80-85 | - |

| 18 (CH₃) | ~15-20 | ~0.8-0.9 (s) |

| 19 (CH₃) | ~10-15 | ~0.7-0.8 (s) |

| Acetate CH₃ | ~20-25 | ~2.0-2.1 (s) |

| Acetate C=O | ~170-175 | - |

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45 degrees.

-

Employ a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired FID files by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 314.22 | Molecular Ion |

| [M-CH₃COOH]⁺ | 254.20 | Loss of acetic acid |

| [M-CH₃CO]⁺ | 271.21 | Loss of acetyl group |

Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition Parameters (ESI-MS):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to 3-4 kV.

-

Optimize the nebulizer gas flow and drying gas temperature.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the molecular ion (m/z 314.22) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation pattern.

-

Analyze the resulting product ions to confirm the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3030 | C-H | Alkene C-H stretch |

| ~2950-2850 | C-H | Alkane C-H stretch |

| ~1735 | C=O | Ester carbonyl stretch |

| ~1650 | C=C | Alkene C=C stretch |

| ~1240 | C-O | Ester C-O stretch |

Protocol for FTIR Analysis:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction and analyze the characteristic absorption bands.

Chromatographic Analysis

Chromatographic methods are crucial for assessing the purity of this compound and for separating it from related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and assay of the compound. The following is a general method that can be optimized for specific needs.

Table 5: HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Protocol for HPLC Analysis:

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the mobile phase B to a final concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

-

-

System Suitability:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the standard solution multiple times (e.g., 5-6 injections) to ensure system precision (RSD < 2.0% for peak area and retention time).

-

-

Analysis:

-

Inject the sample solution.

-

Integrate the peaks and calculate the purity based on the area percentage of the main peak.

-

For assay determination, compare the peak area of the sample to that of the reference standard.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

Caption: Workflow for the characterization of this compound.

Logical Relationship of Analytical Methods

This diagram shows the relationship between the analytical methods and the information they provide for the comprehensive characterization of the compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 17-Acetoxy-5a-androsta-2,16-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 17-Acetoxy-5a-androsta-2,16-diene using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a key intermediate in the synthesis of pharmaceuticals, such as Rocuronium.[1][2][3] Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, assessing purity, and ensuring the quality of this synthetic intermediate. The described method is designed to be robust and suitable for routine analysis in a drug development or quality control setting.

Introduction

This compound is a steroidal compound with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol .[1] It serves as a crucial reactant in the preparation of Rocuronium and its derivatives.[2][3] Given its role in pharmaceutical synthesis, a validated analytical method for determining its purity and concentration is of high importance. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed for high resolution, sensitivity, and accuracy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H30O2 | [1] |

| Molecular Weight | 314.46 g/mol | [1] |

| Appearance | Yellow Solid | [3] |

| Boiling Point | 413.2 °C at 760 mmHg | [1] |

| Flash Point | 174.4 °C | [1] |

| Refractive Index | 1.547 | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocol: Proposed HPLC Method

This section details the proposed experimental conditions for the HPLC analysis of this compound.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Sample Diluent: Acetonitrile.

-

Standard: this compound reference standard.

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient Program | 0-15 min: 70-90% B; 15-16 min: 90-70% B; 16-20 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Sample Solution: Accurately weigh a known amount of the sample containing this compound, dissolve it in a suitable volume of acetonitrile to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the sample can then be determined from this curve.

Example Calibration Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 12500 |

| 25 | 31250 |

| 50 | 62500 |

| 100 | 125000 |

| 250 | 312500 |

System Suitability

System suitability parameters should be assessed to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD for replicate injections | ≤ 2.0% |

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis.

Logical Diagram for HPLC Method Development

This diagram outlines the logical steps involved in developing a robust HPLC method for a new compound.

Caption: HPLC method development strategy.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 17-Acetoxy-5a-androsta-2,16-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 17-Acetoxy-5a-androsta-2,16-diene, a key intermediate in the synthesis of various steroidal compounds, including the neuromuscular blocking agent Rocuronium.[1][2] Due to the limited availability of public domain experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR chemical shifts to aid researchers in its characterization. The protocols outlined herein describe standard methodologies for sample preparation and data acquisition for steroidal molecules, ensuring high-quality, reproducible results.

Introduction

This compound is a synthetic steroid derivative belonging to the androstane class. Its chemical structure, featuring a diene system and an acetoxy group, presents a unique spectroscopic profile. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, researchers can confirm the identity and integrity of the compound. This application note serves as a practical resource for scientists engaged in the synthesis and analysis of this compound and related steroidal intermediates.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using advanced NMR prediction software and are intended to serve as a reference for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-2 | 5.65 - 5.75 | m |

| H-3 | 5.45 - 5.55 | m |

| H-16 | 5.80 - 5.90 | m |

| H-17 | 5.35 - 5.45 | d |

| CH₃ (C-18) | 0.80 - 0.90 | s |

| CH₃ (C-19) | 0.75 - 0.85 | s |

| CH₃ (Acetoxy) | 2.00 - 2.10 | s |

| Other Protons | 0.90 - 2.40 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 30 - 35 |

| C-2 | 125 - 130 |

| C-3 | 120 - 125 |

| C-4 | 35 - 40 |

| C-5 | 45 - 50 |

| C-6 | 25 - 30 |

| C-7 | 30 - 35 |

| C-8 | 35 - 40 |

| C-9 | 50 - 55 |

| C-10 | 35 - 40 |

| C-11 | 20 - 25 |

| C-12 | 30 - 35 |

| C-13 | 45 - 50 |

| C-14 | 50 - 55 |

| C-15 | 30 - 35 |

| C-16 | 135 - 140 |

| C-17 | 100 - 105 |

| C-18 | 15 - 20 |

| C-19 | 10 - 15 |

| Acetoxy C=O | 170 - 175 |

| Acetoxy CH₃ | 20 - 25 |

Experimental Protocols

The following are generalized yet detailed protocols for the NMR analysis of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar steroids like this compound.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the dried compound directly into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent to the NMR tube.

-

Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS, although often present in commercial deuterated solvents) can be added.

-